![molecular formula C20H30O3 B1180474 (3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one CAS No. 138965-88-5](/img/structure/B1180474.png)
(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Overview
Description
Synthesis Analysis
Synthesis of complex organic compounds like the one often involves multi-step synthetic pathways, including acylation, Wittig reactions, and catalytic processes. For instance, a synthetic method described involves the preparation of naphthalene derivatives through steps that could be analogous to those needed for our compound, such as acylation and Wittig reaction steps, followed by photodegradation reactions under inert conditions or photoaddition of oxygen in oxygenated solutions for derivative formations (Miesen, Dongen, & Meijer, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds can be determined through crystallography and computational studies. For example, a related compound's crystal structure was analyzed to study intra and intermolecular interactions, providing insights into the preferred ground state conformation and the stereochemical outcomes of photoreactions (V. & C., 2021).
Scientific Research Applications
Chemoenzymatic Synthesis and Derivative Applications
This compound has been utilized in the chemoenzymatic synthesis of other complex molecules. For instance, Kinoshita et al. (2008) described the enzymatic resolution products related to this compound, which were converted to (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate. These syntheses highlight the compound's utility in creating chiral molecules for various applications, including in chemical research and potentially pharmaceuticals Kinoshita et al., 2008.
Novel Heterocycles Synthesis
Research by Taha (2012) used a precursor structurally similar to this compound for the synthesis of novel imidazol-5(4H)-one derivatives. These derivatives exhibited promising antioxidant activities, demonstrating the compound's relevance in synthesizing bioactive molecules Taha, 2012.
DNA Interaction and Drug Potential
A study by Kurt et al. (2020) involved the synthesis of a Schiff base ligand derived from a related compound, investigating its interaction with DNA and potential as a drug candidate. This research highlights the role of such compounds in the development of new therapeutic agents Kurt et al., 2020.
Synthesis of Complex Molecules
The compound's derivatives have been used in the total synthesis of complex molecules like dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor, as reported by Hagiwara and Uda (1991). This synthesis showcases the compound's utility in complex organic synthesis, particularly in creating biologically active molecules Hagiwara & Uda, 1991.
Fluorescent Probe Development
Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a derivative of this compound, demonstrating its application in Alzheimer’s disease diagnosis. This exemplifies the compound's potential in developing diagnostic tools for neurological diseases Fa et al., 2015.
properties
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16?,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYIFXENZTEHA-AIWPHDBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\C(COC3=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71550939 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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